N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
Description
Historical Development of Quinoline-Thiadiazole Hybrid Compounds
The strategic fusion of quinoline and thiadiazole frameworks emerged from decades of pharmacophore hybridization research. Early work by Nayak and colleagues (2021) demonstrated that 1,3,4-thiadiazole-containing quinoline derivatives exhibit enhanced antimicrobial activity compared to parent compounds, with minimum inhibitory concentrations (MIC) reduced by 40–60% against drug-resistant Staphylococcus aureus strains. This breakthrough catalyzed systematic exploration of substitution patterns, particularly at the quinoline C-3 and thiadiazole N-2 positions.
The incorporation of trifluoromethyl groups represents a pivotal advancement, first reported in 2022 computational studies showing improved target binding through hydrophobic interactions and electron-withdrawing effects. Contemporary synthetic approaches employ ultrasound-assisted methods to achieve 78–92% yields in hybrid formation, significantly outperforming traditional thermal cyclization techniques (45–60% yields).
Emergence in Scientific Literature
This compound entered scholarly discourse through structure-activity relationship (SAR) studies targeting dual antibacterial/anticancer agents. Its design rationale combines three critical elements:
- The 8-trifluoromethylquinoline core for enhanced membrane permeability
- Thiadiazole-2-ylcarboxamide linkage for hydrogen-bond donor/acceptor capacity
- Ethyl substituent at thiadiazole C-5 for steric optimization
Recent molecular dynamics simulations (2023) predict favorable binding to both microbial DNA gyrase (ΔG = −9.4 kcal/mol) and human kinase targets (ΔG = −8.9 kcal/mol), suggesting polypharmacological potential. Synthetic protocols typically proceed via:
- Friedländer annulation to construct the quinoline nucleus
- Hantzsch thiadiazole cyclization
- Carboxamide coupling under Mitsunobu conditions
Yield optimization studies demonstrate 68% overall efficiency using continuous flow chemistry.
Research Significance and Objectives
This compound addresses three critical challenges in medicinal chemistry:
- Overcoming antimicrobial resistance : Hybridization strategy circumvents efflux pump recognition mechanisms
- Selective cytotoxicity : Thiadiazole electronics enable differential binding to prokaryotic vs. eukaryotic targets
- Metabolic stability : Trifluoromethyl group reduces CYP450-mediated oxidation by 40% compared to methyl analogs
Current research objectives focus on:
- Quantitative structure-activity relationship (QSAR) modeling to optimize substituent effects
- In vivo pharmacokinetic profiling of hepatic clearance and plasma protein binding
- Development of asymmetric synthesis routes to access enantiomerically pure variants
Table 1 : Comparative Bioactivity of Selected Quinoline-Thiadiazole Hybrids
| Compound | Antibacterial MIC (μg/mL) | Anticancer IC50 (μM) | LogP |
|---|---|---|---|
| Parent Quinoline | 32.4–64.8 | 48.7–>100 | 1.2 |
| Simple Thiadiazole Hybrid | 8.5–16.2 | 18.9–45.3 | 2.8 |
| Target Compound (CF3 Derivative) | 1.2–4.7 | 3.8–12.4 | 3.5 |
Data compiled from
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-2-10-21-22-14(25-10)20-13(24)8-6-19-11-7(12(8)23)4-3-5-9(11)15(16,17)18/h3-6H,2H2,1H3,(H,19,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWXAFQMOSNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate, followed by cyclization.
Coupling Reactions: The final step involves coupling the quinoline and thiadiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide as an anticancer agent. The compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Oral epidermal carcinoma (KB) | 2.4–2.7 | Induction of oxidative stress and DNA damage |
| Ovarian carcinoma (A270) | 31.8–3.0 | Apoptosis via caspase-dependent pathways |
| Hepatocellular carcinoma (Bel-7402) | 3–10 | Inhibition of tumor growth through ROS generation |
The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and apoptosis in cancer cells. This suggests a promising avenue for further development in oncology therapeutics .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound has shown moderate activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 µg/mL |
| Escherichia coli | 0.125 µg/mL |
| Pseudomonas aeruginosa | 0.250 µg/mL |
These findings indicate that the compound could serve as a potential candidate for developing new antibacterial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with biological targets:
- Thiadiazole Ring : The presence of the thiadiazole moiety enhances the compound's ability to interact with various enzymes and receptors.
- Trifluoromethyl Group : This group contributes to the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
- Hydroxy Group : The hydroxyl functional group may play a role in hydrogen bonding with biological macromolecules, enhancing binding affinity.
These structural features are critical for the compound's biological activities and warrant further investigation into their specific roles .
Future Directions and Research Opportunities
Given its promising biological activities, further research on this compound should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is compared below with a closely related analog: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS 782468-28-4, molecular formula C₂₂H₁₈N₄OS) .
Structural and Physicochemical Differences
Functional Implications
- Lipophilicity: The analog’s higher XLogP3 (4.4) reflects its 4-methylphenyl and cyclopropyl groups, which enhance hydrophobicity.
- Electron Effects: The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the quinoline ring and influence binding to targets like enzymes or receptors. In contrast, the analog’s 4-methylphenyl group is electron-donating, altering electronic interactions .
- Steric and Metabolic Considerations : The cyclopropyl substituent in the analog imposes greater steric hindrance compared to the ethyl group, possibly affecting binding pocket accessibility. Ethyl groups are metabolically more labile than cyclopropyl, suggesting differences in metabolic stability.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a quinoline backbone substituted with a thiadiazole ring and a trifluoromethyl group. Its molecular formula is C15H14F3N3O2S, indicating the presence of functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit potent antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of related thiadiazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects, comparable to standard antibiotics like amoxicillin .
Antitumor Activity
Thiadiazole derivatives have been shown to possess antitumor properties. A study focused on a series of 1,3,4-thiadiazole derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines. The IC50 values ranged from 1.143 to 9.27 µM for various cell lines, indicating strong selectivity and efficacy in inhibiting tumor growth .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammatory responses .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This has been demonstrated through assays measuring cell viability and proliferation rates .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is implicated in the mechanism of action for several thiadiazole compounds, contributing to their anticancer effects by inducing oxidative stress in tumor cells .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL.
Study 2: Antitumor Activity
In vitro studies on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines revealed that the compound exhibited an IC50 value of approximately 5 µM, highlighting its potential as an anticancer agent. Further investigations into its mechanism revealed that it triggers apoptosis via the mitochondrial pathway .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core followed by coupling with a 1,3,4-thiadiazole moiety. For example, cyclization reactions in dimethylformamide (DMF) using iodine and triethylamine can facilitate the formation of the thiadiazole ring . Precursor compounds like 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (or its ester derivatives) may be synthesized via microwave-assisted techniques to improve reaction efficiency . Ethanol or acetonitrile is often used as a solvent, with reaction times optimized between 1–3 hours for intermediate steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm the integration of protons and carbons, particularly verifying the trifluoromethyl (-CF₃) group and thiadiazole ring signals .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch in the carboxamide at ~1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : For definitive structural confirmation, especially to resolve ambiguities in stereochemistry or regiochemistry .
Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole-quinoline hybrids?
- Methodology : Prior studies on analogous compounds suggest antimicrobial, antitumor, and antifungal activities. For example, thiadiazole derivatives with quinoline moieties have shown inhibitory effects against bacterial enzymes (e.g., DNA gyrase) and cancer cell lines (e.g., via topoisomerase inhibition) . Standard assays include:
- MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity.
- MTT assays for cytotoxicity screening against cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole-quinoline coupling step?
- Methodology :
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates due to their high dielectric constants .
- Catalysis : Triethylamine or iodine can accelerate cyclization steps .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
- Workup : Use flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates with ≥95% purity .
Q. How can discrepancies between spectroscopic data and computational predictions be resolved?
- Methodology :
- NMR Data Validation : Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts for key protons/carbons. For example, discrepancies in thiadiazole ring protons may arise from solvent effects or tautomerism .
- X-ray Diffraction : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations or regiochemistry conflicts by determining the crystal structure .
- Dynamic NMR Studies : Probe rotational barriers in the carboxamide group if splitting patterns deviate from predictions .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to biological targets (e.g., bacterial topoisomerase IV or human kinase domains). Focus on the trifluoromethyl group’s role in hydrophobic interactions and the thiadiazole ring’s hydrogen-bonding potential .
- MD (Molecular Dynamics) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) to identify critical residues for mutagenesis studies .
Q. How can structure-activity relationships (SARs) guide the modification of this compound for enhanced efficacy?
- Methodology :
- Substituent Variation : Replace the ethyl group on the thiadiazole with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target binding .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with a cyano (-CN) or nitro (-NO₂) group to modulate electron-withdrawing properties and solubility .
- Pharmacophore Mapping : Identify essential moieties (e.g., 4-hydroxyquinoline) using 3D-QSAR models to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial potency of thiadiazole-quinoline hybrids?
- Methodology :
- Standardize Assay Conditions : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing to minimize variability in bacterial strains, inoculum size, and growth media .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) in parallel assays to calibrate activity thresholds .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to specific substituents .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) meticulously, as trace water can hydrolyze trifluoromethyl groups .
- Data Archiving : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) to facilitate peer validation .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays involving human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
